molecular formula C11H12N2OS B149253 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine CAS No. 126322-30-3

6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine

Cat. No. B149253
M. Wt: 220.29 g/mol
InChI Key: LMVXPZGNZZARQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. This compound is also known as MBTH and has a molecular formula of C11H12N2OS.

Mechanism Of Action

The mechanism of action of 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine is not fully understood. However, it is believed to inhibit the growth and proliferation of bacteria and fungi by interfering with their cell wall synthesis and membrane integrity.

Biochemical And Physiological Effects

Studies have shown that 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine has a low toxicity profile and does not exhibit any significant adverse effects on human health. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine in lab experiments is its high potency and specificity towards bacteria and fungi. However, its limited solubility in water and organic solvents can pose a challenge in some experiments.

Future Directions

There are several potential future directions for the research on 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine. One such direction is the development of new drugs based on this compound for the treatment of bacterial and fungal infections. Another direction is the exploration of its potential applications in agriculture as a natural fungicide. Additionally, its potential use in material science for the development of new materials with antibacterial properties is also an area of interest.

Synthesis Methods

The synthesis of 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine involves the reaction of 2-aminobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with methoxyacetylene to obtain the final compound.

Scientific Research Applications

The potential applications of 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine in scientific research are vast. One of the main areas of interest is in medicinal chemistry, where this compound has been found to exhibit significant antibacterial and antifungal activity. It has also been shown to possess antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs.

properties

CAS RN

126322-30-3

Product Name

6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C11H12N2OS/c1-3-6-12-11-13-9-5-4-8(14-2)7-10(9)15-11/h3-5,7H,1,6H2,2H3,(H,12,13)

InChI Key

LMVXPZGNZZARQO-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)NCC=C

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NCC=C

synonyms

2-Benzothiazolamine,6-methoxy-N-2-propenyl-(9CI)

Origin of Product

United States

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